(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene
Overview
Description
(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and a styryl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-bromo-1,3-dimethoxy-5-styrylbenzene typically involves the bromination of 1,3-dimethoxybenzene followed by a Heck reaction to introduce the styryl group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Heck reaction involves the coupling of the brominated intermediate with styrene in the presence of a palladium catalyst and a base such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Products may include 2-bromo-1,3-dimethoxy-5-formylbenzene or 2-bromo-1,3-dimethoxy-5-carboxybenzene.
Reduction: The major product is 1,3-dimethoxy-5-styrylbenzene.
Substitution: Products depend on the nucleophile used, such as 2-amino-1,3-dimethoxy-5-styrylbenzene or 2-thio-1,3-dimethoxy-5-styrylbenzene.
Scientific Research Applications
(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-bromo-1,3-dimethoxy-5-styrylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and specificity. The styryl group can also engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-bromo-1,3-dimethoxy-4-styrylbenzene
- (E)-2-bromo-1,3-dimethoxy-6-styrylbenzene
- (E)-2-chloro-1,3-dimethoxy-5-styrylbenzene
Uniqueness
(E)-2-bromo-1,3-dimethoxy-5-styrylbenzene is unique due to the specific positioning of the bromine atom and methoxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of the styryl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-18-14-10-13(11-15(19-2)16(14)17)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAQXUUAFIIOCB-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1Br)OC)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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